Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene
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Overview
Description
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is a chiral bis(oxazoline) ligand. This compound is known for its applications in asymmetric catalysis, particularly in the Friedel-Crafts reactions. The presence of the fluorenyl group and the chiral oxazoline rings contribute to its unique properties and effectiveness in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene typically involves the reaction of fluoren-9-ylidene malonate with enantiomerically pure amino alcohols. The process includes several steps, such as the formation of dihydroxydiamide intermediates and their subsequent cyclization to form the oxazoline rings . The reaction conditions often involve the use of methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene primarily undergoes reactions typical of bis(oxazoline) ligands. These include:
Coordination Reactions: Forming complexes with transition metals such as copper, which are used in catalytic processes.
Asymmetric Catalysis: Facilitating enantioselective reactions, particularly in the Friedel-Crafts alkylation of indoles with arylidene malonates.
Common Reagents and Conditions
Reagents: Copper(II) triflate (Cu(OTf)2), methanesulfonyl chloride (MsCl), triethylamine (Et3N).
Major Products
The major products formed from reactions involving this compound are often enantioselective adducts, such as those from Friedel-Crafts alkylation reactions .
Scientific Research Applications
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, enhancing the enantioselectivity of various reactions.
Medicine: Could be used in the synthesis of chiral pharmaceuticals, improving the efficacy and reducing the side effects of drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate the transfer of chirality to the substrate, leading to enantioselective reactions. The fluorenyl group and oxazoline rings play a crucial role in stabilizing the transition state and enhancing the enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene is unique due to the presence of the fluorenyl group, which provides additional steric and electronic effects. This enhances its performance in asymmetric catalysis compared to other bis(oxazoline) ligands .
Properties
Molecular Formula |
C27H30N2O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4S)-2-[2-(9H-fluoren-9-yl)-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H30N2O2/c1-16(2)24-14-30-26(28-24)23(27-29-25(15-31-27)17(3)4)13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-13,16-17,22,24-25H,14-15H2,1-4H3/t24-,25-/m1/s1 |
InChI Key |
MJHICJJRAWHUGB-JWQCQUIFSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=N[C@H](CO5)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C(=CC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(CO5)C(C)C |
Origin of Product |
United States |
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